molecular formula C9H15F2N B11718039 2,2-Difluoro-8-azaspiro[4.5]decane

2,2-Difluoro-8-azaspiro[4.5]decane

Katalognummer: B11718039
Molekulargewicht: 175.22 g/mol
InChI-Schlüssel: HLCNBSYWXRTARZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-8-azaspiro[4.5]decane is a chemical compound with the molecular formula C₉H₁₅F₂N and a molecular weight of 175.22 g/mol . This compound is part of the spirocyclic amine family, characterized by a unique spiro structure where two rings are connected through a single atom. The presence of fluorine atoms in the structure enhances its chemical stability and reactivity, making it a valuable compound in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-8-azaspiro[4.5]decane can be achieved through several methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction undergoes a tandem radical addition and dearomatizing cyclization process . Another method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Difluoro-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include ethyl bromodifluoroacetate, copper catalysts, and various solvents. Reaction conditions often involve controlled temperatures and pressures to optimize the reaction yield .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, difluoroalkylated derivatives are common products in reactions involving difluoroalkylation .

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-8-azaspiro[4.5]decane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Medicine: The compound’s derivatives have potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to certain receptors and enzymes, influencing their activity. For example, derivatives of this compound have been shown to possess high affinity for σ1 receptors, which are involved in various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,2-Difluoro-8-azaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of fluorine atoms at the 2,2-positions. This configuration enhances its chemical stability and reactivity, making it a valuable compound in various research applications.

Eigenschaften

Molekularformel

C9H15F2N

Molekulargewicht

175.22 g/mol

IUPAC-Name

3,3-difluoro-8-azaspiro[4.5]decane

InChI

InChI=1S/C9H15F2N/c10-9(11)2-1-8(7-9)3-5-12-6-4-8/h12H,1-7H2

InChI-Schlüssel

HLCNBSYWXRTARZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CC12CCNCC2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.